molecular formula C24H24N2O4S B2516942 4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955229-65-9

4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2516942
CAS No.: 955229-65-9
M. Wt: 436.53
InChI Key: TXDNDGWUDJWBKE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic small molecule featuring a tetrahydroisoquinoline scaffold linked to a benzamide group. This structure is of significant interest in medicinal chemistry for developing novel therapeutic agents. Compounds based on the tetrahydroisoquinoline core have been extensively investigated for their antiproliferative activity against various cancer cell lines, including breast cancer models, and have shown potential as subtype-selective estrogen receptor modulators . The integration of the benzamide moiety is a common strategy in drug design, as this functional group can be critical for target engagement and bioavailability. This compound is intended for research purposes only, specifically for in vitro biological screening and structure-activity relationship (SAR) studies. Researchers can utilize it to explore its mechanism of action, particularly in areas such as oncology and neuroscience. Tetrahydroisoquinoline derivatives have been studied as potential sigma-2 (σ2) receptor ligands; the sigma-2 receptor is a promising target for tumor progression, and its agonists have been found to induce apoptosis in various tumor cell lines . The presence of specific substituents, like the ethoxy and phenylsulfonyl groups on this molecular framework, may be tuned to optimize affinity and selectivity for specific protein targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-30-22-12-9-19(10-13-22)24(27)25-21-11-8-18-14-15-26(17-20(18)16-21)31(28,29)23-6-4-3-5-7-23/h3-13,16H,2,14-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDNDGWUDJWBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic conditions to form the tetrahydroisoquinoline core.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using an ethyl halide in the presence of a strong base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and bases like sodium hydroxide (NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonyl Groups

Thiophene Sulfonyl Analog

A closely related compound, 4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898429-80-6), replaces the phenylsulfonyl group with a thiophen-2-ylsulfonyl substituent. Key differences include:

  • Molecular Weight : 442.6 g/mol (vs. ~436.5 g/mol for the phenylsulfonyl analog).
  • Synthetic Complexity : Thiophene sulfonylation may require specialized reagents or conditions compared to phenylsulfonyl incorporation .
Halogen-Substituted Sulfonyl Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) highlight the impact of halogen substitution on sulfonyl-containing scaffolds. For example:

  • Spectroscopic Signatures : IR spectra of these derivatives show νC=S bands at 1247–1255 cm⁻¹, a feature critical for confirming tautomeric forms in sulfonyl-triazole systems .

Positional Isomerism in Benzamide Substituents

2-ethoxy vs. 4-ethoxy Benzamide

The compound 2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954638-55-2) is a positional isomer of the target molecule, differing in the ethoxy group’s placement on the benzamide ring:

  • Molecular Formula : C₂₄H₂₄N₂O₄S (identical to the 4-ethoxy isomer).
  • Spectral Differentiation : ¹H-NMR would reveal distinct splitting patterns for ethoxy protons due to differing aromatic ring environments .

Functional Group Modifications in Related Benzamides

4-(tert-Butyl)-N-(1-isobutyryl-tetrahydroquinolin-7-yl)benzamide

This derivative (CAS 1004253-21-7) replaces the ethoxy group with a tert-butyl moiety and incorporates an isobutyryl group on the tetrahydroquinoline nitrogen:

  • Molecular Weight : 378.51 g/mol, significantly lower due to the absence of the sulfonyl group.
  • Hydrophobicity : The tert-butyl group enhances lipophilicity, which may influence membrane permeability compared to the ethoxy-sulfonyl analog .
Agrochemical Benzamide Derivatives

Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) demonstrate the agrochemical relevance of benzamide scaffolds. Key contrasts include:

  • Substituent Diversity: Diflufenican’s trifluoromethylphenoxy-pyridine moiety enhances herbicidal activity, whereas the target compound’s tetrahydroisoquinoline-sulfonyl system may favor different biological targets .

Implications of Structural Differences

  • Bioactivity : Sulfonyl and ethoxy groups may confer target selectivity toward enzymes or receptors sensitive to hydrogen bonding and π-π stacking (e.g., kinases, proteases).
  • Synthetic Feasibility : The phenylsulfonyl group’s incorporation, as described in triazole synthesis , suggests scalable routes for the target compound, whereas thiophene sulfonylation may require specialized protocols.
  • Physicochemical Properties : The 4-ethoxy isomer’s molecular weight (~436.5 g/mol) aligns with drug-like parameters, though missing data on solubility and stability limit direct comparisons.

Biological Activity

4-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and other inflammatory conditions. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a tetrahydroisoquinoline core with an ethoxy group and a phenylsulfonyl moiety. Its chemical formula is C19H24N2O3S.

Pharmacological Activity

Recent studies have highlighted the compound's activity as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation of Th17 cells associated with autoimmune diseases.

Key Findings:

  • Bioavailability : The compound exhibits improved bioavailability compared to similar compounds. For instance, in preclinical models, it demonstrated bioavailability rates of 48.1% in mice and 32.9% in rats .
  • Therapeutic Efficacy : In mouse models for psoriasis and rheumatoid arthritis, the compound showed significant therapeutic effects at lower doses than previously tested analogs without adverse effects over two weeks .

The primary mechanism involves antagonism of RORγt, which is essential for Th17 cell function. By inhibiting this receptor, the compound can modulate immune responses and reduce inflammation associated with autoimmune conditions.

Case Studies

  • Psoriasis Model : In a study involving mice with induced psoriasis, treatment with the compound resulted in a marked reduction in skin lesions and inflammation markers compared to control groups .
  • Rheumatoid Arthritis Model : Another investigation demonstrated that administration of the compound led to decreased joint swelling and improved mobility in rheumatoid arthritis models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Data Table: Summary of Biological Activity

Parameter Observation
Bioavailability (Mice)48.1%
Bioavailability (Rats)32.9%
Efficacy in PsoriasisSignificant reduction in lesions
Efficacy in ArthritisDecreased joint swelling
Adverse EffectsNone observed over 2 weeks

Q & A

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model binding modes with targets (e.g., AMPA receptors) based on hybrid benzamide-thiophene scaffolds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Corate substituent effects (e.g., ethoxy vs. methoxy groups) on potency using topological descriptors .

What are the key considerations in designing biological assays for this compound?

Basic Research Question

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., tetrahydroisoquinoline sulfonamides’ affinity for PARP) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
  • Endpoint Detection : Use fluorescence polarization for binding assays or luminescence for cell viability (e.g., ATP-dependent assays) .

What approaches are effective in analyzing the stereochemical impact on the compound’s reactivity?

Advanced Research Question

  • Chiral Resolution : Separate enantiomers via chiral columns (e.g., Chiralpak IA) and compare reaction kinetics .
  • Circular Dichroism (CD) : Correlate optical activity with stereochemical configurations .
  • Crystal Structure Analysis : Measure dihedral angles (e.g., 58.3° between benzoyl and aniline rings) to infer steric effects .

What analytical techniques are essential for confirming the molecular structure post-synthesis?

Basic Research Question

  • FT-IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
  • Elemental Analysis : Validate C/H/N/S content within ±0.4% of theoretical values .
  • 2D NMR (COSY, HSQC) : Assign proton-proton coupling and carbon environments .

How can hybrid molecular design enhance the compound’s pharmacological profile?

Advanced Research Question

  • Scaffold Hybridization : Combine benzamide (H-bond donor) with sulfonamide (polar interactions) to improve target affinity .
  • Bioisosteric Replacement : Substitute ethoxy with trifluoromethyl to enhance metabolic stability .
  • In Silico Screening : Prioritize hybrids with lower predicted ΔG binding energies (<-8 kcal/mol) .

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